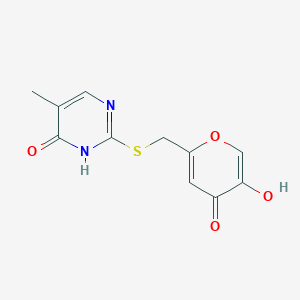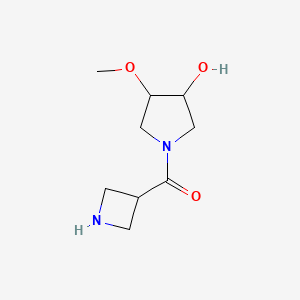
Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C. After completion of the reaction, the mixture was diluted with brine and extracted with ethyl acetate. The organic phase was washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The title compound was separated by silica-gel column chromatography .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Amino Acid Surrogates
Azetidine derivatives, including Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone, are recognized for their role as amino acid surrogates. They are used in the design of peptidomimetics, which are molecules that mimic the structure of peptides and can modulate protein-protein interactions. This application is crucial in the development of new therapeutic agents that can interfere with disease-related biological pathways .
Catalytic Processes: Synthetic Transformations
In synthetic chemistry, azetidines serve as versatile intermediates in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions. These reactions are fundamental in constructing complex molecules, including pharmaceuticals and agrochemicals. The reactivity of azetidines can lead to the formation of new bonds, enabling the synthesis of a wide array of structurally diverse compounds .
Heterocyclic Synthons: Ring-Opening Reactions
Due to their strained four-membered ring structure, azetidines like Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone are excellent candidates for ring-opening reactions. These reactions are pivotal for generating larger, more complex heterocycles that are often found in bioactive molecules. The ring strain in azetidines provides the necessary energy to facilitate these transformations .
Nucleic Acid Chemistry: Functionalized Azetidines
Functionalized azetidines are employed in nucleic acid chemistry to create analogs of natural nucleosides. These analogs can be incorporated into DNA or RNA strands, allowing researchers to study the effects of these modifications on the structure and function of genetic material. This has implications for understanding genetic diseases and developing gene therapies .
Biological Activity: Pharmacophore Subunit
The azetidine ring is a common pharmacophore subunit in many biologically active compounds. It is used to enhance the binding affinity and specificity of molecules to their biological targets. This characteristic makes Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone a valuable scaffold in drug discovery, particularly in the search for novel treatments for various diseases .
Organic Synthesis: Diversification of Heterocyclic Compounds
Azetidines are instrumental in the diversification of heterocyclic compounds. They can undergo various chemical reactions to introduce different functional groups, leading to a plethora of new molecules with potential therapeutic properties. This diversification is essential for expanding the chemical space explored in drug discovery programs .
Peptidomimetic Chemistry: Mimicking Protein Structures
In peptidomimetic chemistry, azetidines are used to mimic the three-dimensional structure of proteins. This application is significant in the development of enzyme inhibitors and receptor agonists/antagonists. By mimicking the key features of proteins, researchers can design molecules that can selectively interact with biological targets .
Strained Molecules: Ring Expansion Reactions
The inherent ring strain in azetidines makes them suitable for ring expansion reactions, which are useful for creating new cyclic structures with different ring sizes. These new rings can impart unique physical and chemical properties to the molecules, making them interesting candidates for further pharmacological evaluation .
Propiedades
IUPAC Name |
azetidin-3-yl-(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-14-8-5-11(4-7(8)12)9(13)6-2-10-3-6/h6-8,10,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPISLCNQKAVHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478046.png)
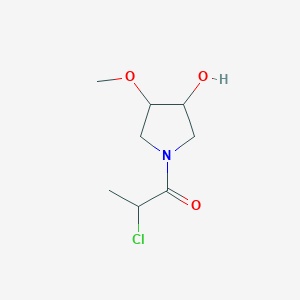
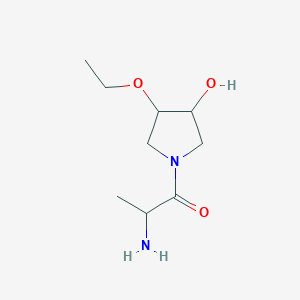
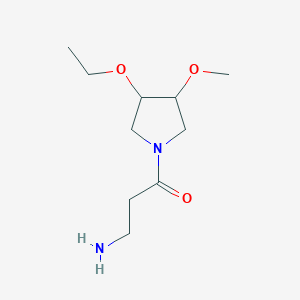
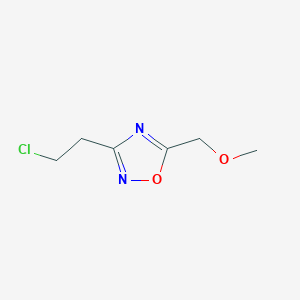
![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1478053.png)
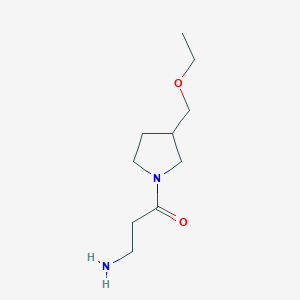
![2-[2-Bromo-5-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1478057.png)
![methyl (2R)-2-[(2S)-piperidin-2-ylformamido]propanoate hydrochloride](/img/structure/B1478060.png)


